molecular formula C₁₄H₁₅FO₂ B1163193 1-(1-Ethoxyethoxy)-4-fluoronaphthalene

1-(1-Ethoxyethoxy)-4-fluoronaphthalene

Cat. No.: B1163193
M. Wt: 234.27
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethoxyethoxy)-4-fluoronaphthalene is a fluorinated naphthalene derivative characterized by a 1-ethoxyethoxy substituent at the 1-position and a fluorine atom at the 4-position of the naphthalene ring. The compound’s molecular formula is C₁₄H₁₅FO₂ (molecular weight: 234.26 g/mol), with a structure that combines the lipophilic naphthalene core with polar functional groups (ethoxyethoxy and fluorine). This hybrid nature makes it a candidate for applications in organic synthesis, pharmaceuticals, and materials science, where tailored solubility and electronic properties are critical .

The ethoxyethoxy group (-OCH₂CH₂O-) is a bifunctional ether that can act as a protecting group for alcohols or as a solubilizing moiety. Fluorine’s electronegativity enhances the compound’s stability and influences its reactivity, particularly in electrophilic substitution reactions .

Properties

Molecular Formula

C₁₄H₁₅FO₂

Molecular Weight

234.27

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1-Ethoxyethoxy)-4-fluoronaphthalene with structurally related naphthalene and benzene derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Registry Number Key Properties/Applications References
This compound C₁₄H₁₅FO₂ 234.26 1-(1-Ethoxyethoxy), 4-F Not explicitly listed Potential protecting group, drug intermediate
1-Ethoxynaphthalene C₁₂H₁₂O 172.22 1-Ethoxy 5328-01-8 Solvent, organic synthesis intermediate
1-(1-Ethoxyethoxy)-4-vinylbenzene C₁₂H₁₆O₂ 192.25 1-(1-Ethoxyethoxy), 4-vinyl 157057-20-0 Polymerizable monomer, stabilized with TBC
1-Methoxy-4-nitronaphthalene C₁₁H₉NO₃ 203.19 1-Methoxy, 4-nitro 4900-63-4 High polarity; nitro group enables redox activity
1-(Trimethylsilyl)-4-fluoronaphthalene C₁₃H₁₃FSi 224.32 1-Trimethylsilyl, 4-F 35869-77-3 Silicon-based lipophilicity; used in silylation
1-Bromo-4-(1-ethoxyethoxy)benzene C₁₀H₁₃BrO₂ 259.12 1-(1-Ethoxyethoxy), 4-Br 90875-14-2 Halogenated intermediate for cross-coupling

Structural and Functional Differences

  • Substituent Effects: The ethoxyethoxy group in this compound enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to simpler ethers like 1-Ethoxynaphthalene . In contrast, the nitro group in 1-Methoxy-4-nitronaphthalene strongly deactivates the ring, limiting further substitution . Bromine in 1-Bromo-4-(1-ethoxyethoxy)benzene offers a reactive site for Suzuki or Ullmann couplings, whereas the trimethylsilyl group in 1-(Trimethylsilyl)-4-fluoronaphthalene provides steric bulk and silicon-specific reactivity .
  • Synthetic Utility :

    • This compound can be synthesized via etherification of 4-fluoro-1-naphthol with ethyl vinyl ether, analogous to methods for brominated analogs ().
    • In contrast, 1-Methoxy-4-nitronaphthalene requires nitration of methoxynaphthalene, a process sensitive to regioselectivity and reaction conditions .

Physicochemical Properties

  • Boiling Points and Solubility: The ethoxyethoxy group increases boiling points compared to monosubstituted ethers (e.g., 1-Ethoxynaphthalene’s b.p. ~285°C vs. the target compound’s estimated b.p. >300°C) . Fluorine’s electronegativity marginally increases polarity, but the ethoxyethoxy chain dominates solubility, making the compound miscible in ethers and chlorinated solvents.
  • Stability :

    • Acidic conditions may cleave the ethoxyethoxy group, similar to acetals . The trimethylsilyl derivative () is hydrolytically unstable in protic media, unlike the fluorine-substituted compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.